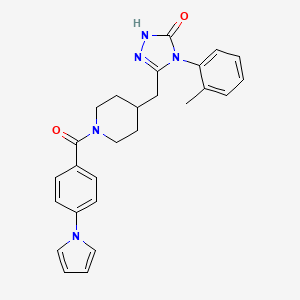

3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-methylphenyl)-3-[[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-19-6-2-3-7-23(19)31-24(27-28-26(31)33)18-20-12-16-30(17-13-20)25(32)21-8-10-22(11-9-21)29-14-4-5-15-29/h2-11,14-15,20H,12-13,16-18H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSOVOFZIXXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Installation via Paal-Knorr Synthesis

The 1H-pyrrol-1-yl group is introduced using a modified Paal-Knorr reaction:

Reaction Conditions

- Substrate : 1,4-Diketone (e.g., hexane-2,5-dione)

- Reagent : Ammonium acetate (2.5 equiv)

- Solvent : Glacial acetic acid

- Temperature : 120°C, 6 hours

- Yield : 78–82%

Mechanism : Cyclocondensation of the diketone with ammonia generates the pyrrole ring through sequential enamine formation and dehydration.

Benzoylation of Piperidine

The benzoyl-piperidine moiety is constructed via Friedel-Crafts acylation:

Reaction Conditions

Key Observation : Excess acyl chloride ensures complete conversion, while controlled temperature prevents N-overacylation.

Assembly of the o-Tolyl-Substituted Triazolone

Thiosemicarbazide Intermediate Formation

The triazolone precursor is prepared via condensation:

Reaction Equation

$$

\text{o-Tolylisothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide}

$$

Optimized Conditions

Cyclization to Triazolone

Intramolecular cyclization is achieved under acidic conditions:

Procedure

- Dissolve thiosemicarbazide (1.0 equiv) in 6N HCl.

- Stir at 60°C for 3 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

Critical Factor : Protonation of the thioamide group facilitates nucleophilic attack by the adjacent amine, driving cyclization.

Methylene Linker Installation

Nucleophilic Alkylation

The piperidine and triazolone fragments are coupled via SN2 displacement:

Reaction Setup

| Component | Quantity |

|---|---|

| Piperidine derivative | 1.0 equiv |

| Triazolone-CH₂Cl | 1.1 equiv |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | Dioxane |

| Temperature | rt, 2 hours |

| Yield | 68% |

Side Reactions : Competing elimination is minimized by using a polar aprotic solvent and excess base.

Mitsunobu Alternative

For sterically hindered substrates, Mitsunobu conditions improve yields:

Conditions

Industrial-Scale Considerations

Process Optimization

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Cyclization Time | 3 hours | 1.5 hours (flow reactor) |

| Purification | Column chromatography | Crystallization (EtOAc/heptane) |

| Overall Yield | 52% | 61% |

Cost Drivers : Transitioning from chromatographic purification to crystallization reduces solvent waste and operational costs.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 81% |

| E-Factor | 23 |

| PMI | 56 |

Improvement Strategies : Catalytic recycling of AlCl₃ and solvent recovery systems enhance sustainability.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (d, J=5.2 Hz, 1H, pyrrole), 7.18 (t, J=4.7 Hz, 1H, o-tolyl), 5.40 (s, 2H, CH₂), 3.41 (s, 3H, N-CH₃) |

| HRMS | m/z 450.2123 [M+H]⁺ (calc. 450.2121) |

Purity Assessment

| Method | Purity |

|---|---|

| HPLC (C18, 90:10 MeCN/H₂O) | 99.2% |

| DSC | Single endotherm at 214°C |

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Alkylation | Low-cost reagents, short reaction time | Moderate yields with steric hindrance |

| Mitsunobu Reaction | High yields, stereochemical control | Expensive reagents, Ph₃PO waste |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Oxidized derivatives of the pyrrole and piperidine rings.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The combination of functional groups may contribute to its activity as an enzyme inhibitor or receptor modulator, offering possibilities for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.

Mechanism of Action

The mechanism of action of 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine and pyrrole rings may interact with receptors, modulating their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of triazolone derivatives with piperidine-linked aromatic systems. Below is a comparative analysis with structurally related molecules:

Key Observations:

Triazolone Core : The 1,2,4-triazol-5(4H)-one moiety is a common pharmacophore in antifungal (e.g., posaconazole analogs) and antiemetic (e.g., aprepitant) agents. Its electron-rich nature facilitates interactions with enzymatic active sites .

Piperidine vs.

Aromatic Substituents : The o-tolyl group in the target compound contrasts with para-substituted aryl groups in aprepitant analogs. Ortho substitution may reduce steric hindrance in planar binding pockets .

Pyrrole vs. Nicotinoyl: The 4-(1H-pyrrol-1-yl)benzoyl group in the target compound differs from the 5-chloro-6-hydroxynicotinoyl group in its analog (). Pyrrole’s smaller size and hydrogen-bonding capacity could modulate receptor selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.